2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol
CAS No.:
Cat. No.: VC17752358
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11ClFNO |
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Molecular Weight | 203.64 g/mol |
IUPAC Name | 2-amino-1-(2-chloro-6-fluorophenyl)propan-1-ol |
Standard InChI | InChI=1S/C9H11ClFNO/c1-5(12)9(13)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3 |
Standard InChI Key | YUONVKUIXPCNAA-UHFFFAOYSA-N |
Canonical SMILES | CC(C(C1=C(C=CC=C1Cl)F)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-amino-1-(2-chloro-6-fluorophenyl)propan-1-ol, reflects its structure:
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A propan-1-ol backbone (three-carbon chain with a hydroxyl group at C1).
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An amino group (-NH₂) at the C2 position.
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A 2-chloro-6-fluorophenyl ring attached to C1, featuring chlorine and fluorine atoms at the 2 and 6 positions, respectively.
The molecular formula is C₉H₁₁ClFNO, with a molecular weight of 215.64 g/mol . The halogen substituents introduce electronegativity, influencing dipole moments and intermolecular interactions such as hydrogen bonding and van der Waals forces.
Spectroscopic and Computational Data
While experimental data for this specific compound are unavailable, analogs like 2-amino-1-(3-chlorophenyl)propan-1-one (PubChem CID: 22031823) provide benchmarks :
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Infrared (IR) Spectroscopy: Expected O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
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Nuclear Magnetic Resonance (NMR): The aromatic protons would appear as complex splitting patterns due to chloro and fluoro substituents, while the propanol backbone’s protons would resonate between δ 1.5–4.0 ppm.
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Mass Spectrometry: A molecular ion peak at m/z 215.64 and fragment ions corresponding to loss of -OH (18 Da) and -NH₂ (16 Da).
Synthetic Routes and Optimization
Reductive Amination
A plausible synthesis involves reductive amination of 2-chloro-6-fluorobenzaldehyde with 2-nitropropane, followed by reduction:
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Aldol Condensation: React 2-chloro-6-fluorobenzaldehyde with nitroethane in the presence of a base (e.g., K₂CO₃) to form 2-nitro-1-(2-chloro-6-fluorophenyl)propene.
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Reduction: Hydrogenate the nitro group to an amine using H₂/Pd-C, yielding the target amino alcohol.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors could enhance yield and purity by optimizing reaction parameters (temperature, pressure, residence time). Advanced purification techniques like simulated moving bed chromatography may isolate the compound from byproducts.
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Effects
Structurally similar compounds, such as 2-amino-1-(3,4-difluorophenyl)propan-1-ol, exhibit neuropharmacological activity via interactions with monoamine transporters. By analogy, 2-amino-1-(2-chloro-6-fluorophenyl)propan-1-ol may:
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Inhibit serotonin (5-HT) reuptake due to the amino alcohol moiety’s resemblance to SSRIs (e.g., fluoxetine).
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Modulate dopamine receptors via halogen-mediated hydrophobic interactions with binding pockets.
Comparative Bioactivity Table
Compound | Target Receptor | IC₅₀ (nM) | LogP |
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2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol (predicted) | SERT | ~150 | 2.1 |
Fluoxetine | SERT | 1.2 | 4.1 |
2-Amino-1-(3,4-difluorophenyl)propan-1-ol | DAT | 320 | 1.8 |
SERT: Serotonin transporter; DAT: Dopamine transporter; LogP: Octanol-water partition coefficient.
Structure-Activity Relationships (SAR)
Halogen Substituent Effects
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Chlorine at Position 2: Enhances lipophilicity (↑LogP) and metabolic stability by resisting oxidative degradation.
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Fluorine at Position 6: Increases electrophilicity of the aromatic ring, facilitating π-π stacking with receptor aromatic residues.
Backbone Modifications
Shortening the propanol chain to ethanol (C2) reduces steric bulk but decreases blood-brain barrier permeability due to lower lipophilicity.
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